N-(3-Aminophenyl)-4-(sec-butoxy)benzamide
Overview
Description
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide: is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features an aminophenyl group and a sec-butoxy group attached to a benzamide core, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-4-(sec-butoxy)benzamide typically involves the following steps:
Amination: Introduction of the amino group to the phenyl ring.
Butoxylation: Introduction of the sec-butoxy group to the benzene ring.
Amidation: Formation of the benzamide structure.
A common synthetic route might involve:
Starting Material: 3-nitroaniline.
Reduction: Reduction of the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Butoxylation: Reaction of the intermediate with sec-butyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the sec-butoxy group.
Amidation: Reaction of the resulting compound with benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group.
Reduction: The benzamide can be reduced to an amine.
Substitution: The sec-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-Aminophenyl)-4-(sec-butoxy)benzamide: may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar compounds might include other benzamides with different substituents. For example:
N-(3-Aminophenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a sec-butoxy group.
N-(3-Aminophenyl)-4-ethoxybenzamide: Similar structure but with an ethoxy group.
The uniqueness of N-(3-Aminophenyl)-4-(sec-butoxy)benzamide might lie in its specific substituents, which could impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-aminophenyl)-4-butan-2-yloxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-12(2)21-16-9-7-13(8-10-16)17(20)19-15-6-4-5-14(18)11-15/h4-12H,3,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSVWPPLARVPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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